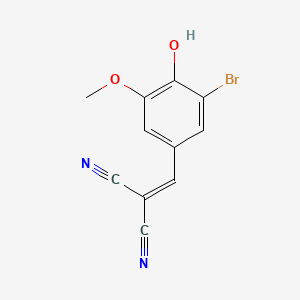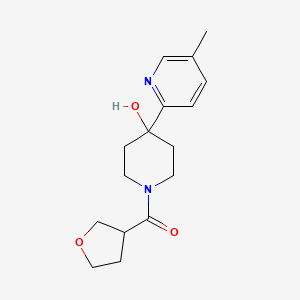
(3-bromo-4-hydroxy-5-methoxybenzylidene)malononitrile
Übersicht
Beschreibung
(3-bromo-4-hydroxy-5-methoxybenzylidene)malononitrile, also known as BMB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BMB is a member of the malononitrile family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
One significant application of derivatives of (3-bromo-4-hydroxy-5-methoxybenzylidene)malononitrile is in the field of photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives containing Schiff base, including (E)-4-((5-bromo-3-methoxy-2-(λ1-oxidaneyl)benzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential photosensitizer for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis in Organic Synthesis
The compound has been used as a ligand in the synthesis of mixed-ligand Cu(II) complexes. Ebrahimipour et al. (2018) synthesized a novel quinazoline Schiff base ligand and its Cu(II) complex, demonstrating the compound's role in catalyzing reactions for the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes. These reactions are significant in organic synthesis, indicating the compound's utility in catalytic applications (Ebrahimipour et al., 2018).
Antitumor Activity
A derivative of (3-bromo-4-hydroxy-5-methoxybenzylidene)malononitrile was studied by Murali, Sparkes, and Prasad (2017) for its potential as an antitumor agent. They synthesized a novel 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, which displayed selective growth inhibition on certain cancer cell lines, indicating its potential as a therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
Green Chemistry Applications
The compound also finds applications in green chemistry. Haryanto and Cahyana (2015) demonstrated its use as a catalyst in the Knoevenagel reaction, a significant reaction in organic chemistry. Their research showed that enzymes like papain can catalyze the Knoevenagel reaction with substituted-benzaldehyde and malononitrile, contributing to environmentally friendly chemical synthesis (Haryanto & Cahyana, 2015).
Eigenschaften
IUPAC Name |
2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c1-16-10-4-7(2-8(5-13)6-14)3-9(12)11(10)15/h2-4,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTVRMJDCJSEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C#N)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80244364 | |
| Record name | Malononitrile, 5-bromovanillylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80244364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Malononitrile, 5-bromovanillylidene- | |
CAS RN |
99972-15-3 | |
| Record name | Malononitrile, 5-bromovanillylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099972153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malononitrile, 5-bromovanillylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80244364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-5-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B5301574.png)

![8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5301599.png)
![(1S)-2-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5301604.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5301609.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5301615.png)
![6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B5301623.png)
![methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5301625.png)
![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5301637.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5301642.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5301643.png)

![1-[(4-sec-butylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5301654.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5301657.png)